molecular formula C5H8N2O B7948827 Ethyl N-cyanoacetimidate CAS No. 1005474-85-0

Ethyl N-cyanoacetimidate

Cat. No.: B7948827
CAS No.: 1005474-85-0
M. Wt: 112.13 g/mol
InChI Key: PLVWUINOWYHRAA-UHFFFAOYSA-N
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Description

Ethyl N-cyanoacetimidate is an organic compound with the molecular formula C5H8N2O. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and technical products . This compound is characterized by its unique structure, which includes a cyano group and an ethyl ester group, making it a versatile reagent in organic synthesis.

Scientific Research Applications

Ethyl N-cyanoacetimidate is widely used in scientific research due to its versatility:

Safety and Hazards

Ethyl N-cyanoacetimidate is harmful to skin, eyes, and the respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and caution should be used when handling . The compound is classified as a flammable liquid (Category 3, H226) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-cyanoacetimidate can be synthesized through the reaction of ethyl orthoacetate, cyanamide, and acetic anhydride. The reaction mixture is heated to 130-140°C, during which ethyl acetate and acetic acid are distilled off. The residue is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-cyanoacetimidate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Condensation Reactions: It participates in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Mechanism of Action

The mechanism of action of Ethyl N-cyanoacetimidate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its cyano group can participate in nucleophilic addition reactions, while the ethyl ester group can undergo hydrolysis or substitution reactions. These properties make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

ethyl N-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWUINOWYHRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293261
Record name Ethyl N-cyanoacetimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-82-3, 1005474-85-0
Record name 1558-82-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-cyanoacetimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-cyanoethanecarboximidate
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Record name Ethyl N-Cyanoacetimidate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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